molecular formula C12H8N2O2 B130778 3-Nitro-9H-carbazole CAS No. 3077-85-8

3-Nitro-9H-carbazole

Cat. No.: B130778
CAS No.: 3077-85-8
M. Wt: 212.2 g/mol
InChI Key: ZYNHZTIMNJKVLK-UHFFFAOYSA-N
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Description

3-Nitro-9H-carbazole (CAS 3077-85-8) is a nitro-substituted carbazole derivative characterized by a nitro group at the 3-position of the heterocyclic scaffold, which enhances the compound's electron-withdrawing properties . This compound serves as a versatile building block in organic synthesis, pharmaceuticals, and materials science . It is a key precursor in the synthesis of various derivatives, including 3-amino-9H-carbazole via reduction, and other functionalized compounds like 3-nitro-9-(N-phthalyl-and N-tosylaminoacyl) carbazoles . These derivatives have been found to exhibit activity against some microorganisms, highlighting the value of this compound in antimicrobial research . In mutagenicity studies using Salmonella typhimurium strains, 3-nitrocarbazole demonstrated frameshift mutagenic activity, which was found to be dependent on nitro reduction as a key metabolic activation step . From a synthetic chemistry perspective, this compound can be prepared through the direct nitration of carbazole using mixed acid systems, though this method can produce regioselective byproducts . The compound is offered for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, noting that it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

3-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHZTIMNJKVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90184787
Record name 9H-Carbazole, 3-nitro-
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3077-85-8
Record name 3-Nitrocarbazole
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Preparation Methods

Nitration of Carbazole in Mixed Acid Systems

The classical approach involves direct nitration of carbazole using a nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture. Sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic aromatic substitution at the 3-position of the carbazole ring. Typical conditions include:

  • Molar ratio : HNO₃:H₂SO₄ = 1:2–1:3

  • Temperature : 0–5°C (to minimize polynitration)

  • Reaction time : 4–6 hours

This method yields 3-nitro-9H-carbazole with 65–70% efficiency but faces limitations in regioselectivity, often producing 1- and 6-nitro isomers as byproducts.

Solvent-Mediated Nitration

To enhance regiocontrol, inert solvents like chlorobenzene or dichloromethane are employed. For example, dissolving carbazole in chlorobenzene before adding fuming nitric acid at 25–30°C improves 3-nitro selectivity to 80–85%. However, chlorobenzene’s carcinogenicity and environmental persistence have driven efforts to identify safer alternatives.

Solvent-Optimized Nitration with Acetonitrile

Mechanism and Advantages

Patent KR0163344B1 demonstrates that substituting chlorobenzene with acetonitrile in 9-ethylcarbazole nitration eliminates carcinogenic solvent use while maintaining yield (78–80%). Though the patent focuses on 3-nitro-9-ethylcarbazole, the methodology is adaptable to this compound by omitting the ethyl group. Key benefits include:

  • Reduced toxicity : Acetonitrile’s lower bioaccumulation potential.

  • Improved reproducibility : Consistent yields (±2% variance) due to acetonitrile’s polar aprotic nature, which stabilizes intermediates.

Table 1: Solvent Comparison in Nitration

SolventYield (%)Reaction Time (h)Byproducts (%)
Chlorobenzene78–80512–15
Acetonitrile78–855–68–10
Dichloromethane70–75615–18

Operational Protocol

  • Dissolve carbazole (1 eq) in acetonitrile (2.5–3.0 L/mol).

  • Add 65% HNO₃ (1.5 eq) dropwise at 20–25°C.

  • Stir for 5–6 hours, then quench with ice water.

  • Filter and recrystallize from ethanol/water (1:3).

Palladium-Catalyzed Cross-Coupling Synthesis

Two-Step Methodology

Patent CN115260085A outlines a nitration-free route for 3-nitro-9-ethylcarbazole, adaptable to the non-ethyl derivative:

  • Buchwald-Hartwig Amination : React aniline derivatives with p-chloronitrobenzene using a Pd/ligand system.

    • Catalyst: [Pd(allyl)Cl]₂ (0.08 eq)

    • Ligand: RuPhos (0.16 eq)

    • Solvent: tert-amyl alcohol/toluene (1:1 v/v)

    • Yield: 85–90% intermediate

  • Oxidative Cyclization : Treat the intermediate with MnO₂ in acetic acid under pressure (1.5–2.0 bar) at 120°C for 8 hours, yielding this compound (82–88%).

Advantages Over Nitration

  • Safety : Eliminates explosive nitration steps.

  • Regioselectivity : Directs nitro group to 3-position via steric and electronic control.

Acid-Mediated Cyclization of Nitro-Substituted Precursors

Fischer Indole Synthesis Variant

Cyclizing 2-nitro-N-phenylhydrazones with acid catalysts (e.g., HCl/ZnCl₂) generates carbazole frameworks. For this compound:

  • Prepare 2-nitro-N-phenylhydrazone from nitrobenzene derivatives.

  • Cyclize in polyphosphoric acid (PPA) at 150°C for 3 hours.

  • Isolate via column chromatography (hexane/ethyl acetate).

Yields reach 75–80%, but scalability is limited by harsh conditions and purification demands.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Traditional Nitration65–7085–90ModerateHNO₃ handling, byproducts
Acetonitrile Nitration78–8590–95HighLow
Pd-Catalyzed82–8895–98ModerateCatalyst cost
Acid Cyclization75–8080–85LowHigh-temperature hazards

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide and other nucleophiles.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Scientific Research Applications

Medicinal Applications

Anticancer Activity:
3-Nitro-9H-carbazole has been investigated for its potential anticancer properties. Studies have shown that derivatives of nitrocarbazoles exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). For instance, 2-nitrocarbazole demonstrated significant anticancer activity with IC50 values of 7 ± 1.0 μM for MCF-7 cells and 11.6 ± 0.8 μM for MDA-MB-231 cells, without affecting normal cell lines . The mechanism involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial Properties:
Research indicates that 3-nitrocarbazole derivatives possess antimicrobial activities. A study focused on the structure-activity relationship (SAR) of carbazole derivatives highlighted their effectiveness against various pathogens, suggesting that modifications at the nitro position can enhance their biological activity .

Chemical Synthesis and Material Science

Building Block for Synthesis:
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules and polymers. Its nitro group can undergo bioreduction, allowing the formation of reactive intermediates suitable for further chemical transformations .

Applications in Organic Electronics:
Carbazole derivatives are widely used in organic electronics due to their excellent electronic properties. They are integral components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photoconductivity and photorefractivity of carbazole derivatives make them suitable for applications in sensors and display technologies .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal Chemistry Anticancer agents (e.g., MCF-7, MDA-MB-231) ,
Antimicrobial agents
Chemical Synthesis Building block for complex organic synthesis,
Material Science Components in OLEDs and electronic devices

Case Studies

Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that a derivative of nitrocarbazole effectively targets microtubules in cancer cells, leading to cell death through apoptosis. This finding supports the potential of nitrocarbazoles as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties of carbazole derivatives revealed that specific modifications at the nitro group significantly enhance their efficacy against bacterial strains. This highlights the importance of structural optimization in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-nitrocarbazole, particularly in its anticancer applications, involves its interaction with microtubules. It binds to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents like vinblastine.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Derivatives :

  • 1-Nitro-9H-carbazole: The nitro group at the 1-position alters electronic distribution compared to the 3-nitro isomer.
  • 9-Ethyl-3-nitro-9H-carbazole (CAS: 86-20-4): N-ethylation at the 9-position introduces steric bulk, reducing intermolecular interactions and altering solubility. This derivative is used in pharmacological studies .
  • 9-(4-Fluorobenzyl)-3-nitro-9H-carbazole : Fluorine substitution enhances lipophilicity and bioavailability, as seen in compound 79 ().

Table 1: Substituent Effects on Physical Properties

Compound Substituents Melting Point (°C) Yield (%)
3-Nitro-9H-carbazole None (parent compound) Not reported -
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) 1,4-Me; 6-(2’-F-5’-OMePh) 240 45
9-Ethyl-3-nitro-9H-carbazole 9-Et Not reported -
9-(4-Fluorobenzyl)-3-nitro-9H-carbazole (79) 9-(4-F-Bn) Not reported 97

Data from

Spectral Characteristics

NMR and IR Profiles :

  • This compound: The NH proton resonates at δ ~12.06 ppm (DMSO-d₆), while aromatic protons appear between δ 7.14–8.36 ppm . IR shows NO₂ stretching at ~1578 cm⁻¹ .
  • 9-Ethyl-3-nitro-9H-carbazole : N-ethylation shifts the NH proton resonance downfield (δ ~8.36 ppm) due to reduced hydrogen bonding. Aromatic protons remain similar .
  • Chloro-1,4-dimethyl-3-nitro-9H-carbazole (3b) : Anti-HIV activity correlates with nitro and chloro substituents, showing distinct NMR shifts (e.g., CH₃ at δ 2.55 ppm) .

Table 2: Key Spectral Data

Compound $ ^1H $-NMR (δ, ppm) IR (cm⁻¹, NO₂)
This compound 12.06 (s, NH); 7.14–8.36 (m, Ar) 1578
7b 12.06 (s, NH); 7.14–8.36 (Ar) 1578
9-Ethyl-3-nitro-9H-carbazole 8.36 (s, NH); 7.20–8.02 (Ar) Not reported

Data from

Biological Activity

3-Nitro-9H-carbazole is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores the compound's pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a nitro-substituted derivative of carbazole, characterized by the presence of a nitro group at the 3-position of the carbazole ring. The chemical formula is C12H8N2O2C_{12}H_{8}N_{2}O_{2}, and it has shown various biological activities that make it a subject of extensive research.

Anticancer Activity

Case Studies and Research Findings:

  • Cytotoxicity Against Cancer Cell Lines:
    • A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 7 ± 1.0 µM and 11.6 ± 0.8 µM, respectively . This indicates its potential as an anticancer agent.
    • The mechanism of action involves interference with microtubule organization, similar to established chemotherapeutics like vinblastine, leading to apoptosis in cancer cells .
  • Structure-Activity Relationship:
    • The position of the nitro group plays a crucial role in determining the compound's cytotoxicity. For instance, while 2-nitrocarbazole did not affect normal cell growth (IC50 > 200 µM), 3-nitrocarbazole induced significant cytotoxicity in normal cells (IC50 < 10 µM) . This highlights the importance of molecular structure in drug design.

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties:

  • Inhibition of Neutrophil Activity:
    • Research has shown that certain carbazole derivatives can inhibit neutrophil degranulation and superoxide anion formation. For example, compounds derived from 9-substituted benzyl-3-substituted carbazoles demonstrated potent anti-inflammatory activity with IC50 values as low as 2.0 µM . This suggests that modifications on the carbazole structure can enhance anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains:

  • Antibacterial Efficacy:
    • Studies indicate that nitrocarbazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds like 3-cyano-9H-carbazole showed effective inhibition against Bacillus subtilis and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/ml .

Summary of Biological Activities

Biological Activity Mechanism/Effect IC50 Values References
AnticancerInduces apoptosis via microtubule disruptionMCF-7: 7 ± 1.0 µM; MDA-MB-231: 11.6 ± 0.8 µM
Anti-inflammatoryInhibits neutrophil degranulationIC50: 2.0 µM (various derivatives)
AntimicrobialInhibits growth of bacteriaMIC: 31.25 - 250 µg/ml (various strains)

Q & A

Q. What are the standard synthetic routes for 3-Nitro-9H-carbazole, and how can reaction yields be optimized?

this compound is typically synthesized via nitration of 9H-carbazole derivatives. A common method involves electrophilic aromatic substitution using nitric acid in a sulfuric acid medium. For optimization:

  • Temperature control : Maintain reaction temperatures below 40°C to minimize byproducts like dinitro derivatives .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nitro-group regioselectivity at the 3-position .
  • Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Monitor progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

  • ¹H NMR : The nitro group at C3 deshields adjacent protons (C2 and C4), causing distinct splitting patterns. For this compound, C4-H appears as a doublet (δ ~8.2 ppm, J = 8.5 Hz), while C1-H (unsubstituted) resonates as a singlet (δ ~8.8 ppm) .
  • ¹³C NMR : The nitro-substituted carbon (C3) appears at δ ~145 ppm, whereas unsubstituted carbazole carbons range between δ 110–125 ppm .

Q. What safety protocols are critical when handling nitro-substituted carbazoles?

  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
  • Protective gear : Nitro groups can sensitize skin; wear nitrile gloves and safety goggles .
  • Waste disposal : Neutralize residual nitric acid with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular packing of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:

  • Hydrogen bonding : The nitro group forms weak C–H···O interactions (2.6–3.0 Å) with adjacent carbazole rings, stabilizing the crystal lattice .
  • π-π stacking : Interplanar distances of 3.4–3.6 Å between aromatic systems suggest charge-transfer interactions .
  • Twinning analysis : Use PLATON to detect twinning in cases of poor diffraction data .

Q. What methodologies validate the role of this compound in optoelectronic materials?

  • Electrochemical analysis : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) shows reversible reduction peaks at −1.2 V (vs. Ag/Ag⁺), indicating electron-accepting properties suitable for light-emitting devices .
  • DFT calculations : Optimize HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to correlate with experimental UV-Vis absorption maxima (~380 nm) .

Q. How do intermolecular interactions influence the solubility and stability of this compound?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O···H/N···H interactions contribute >30% to crystal packing) using CrystalExplorer .
  • Solubility testing : Measure in DMSO/water mixtures; nitro groups reduce aqueous solubility (<0.1 mg/mL) but enhance organic solvent compatibility .

Q. What strategies address contradictions in reported biological activities of nitro-carbazole derivatives?

  • Dose-response studies : Use MTT assays (e.g., IC₅₀ values in cancer cell lines) to differentiate cytotoxic effects from artifacts .
  • Metabolic stability assays : Incubate with liver microsomes to assess nitro-group reduction, which may alter bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-9H-carbazole
Reactant of Route 2
3-Nitro-9H-carbazole

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